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Cat. No.: B1295891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a critical and versatile

intermediate in organic synthesis.[1] Its unique chemical structure, featuring an iodine atom

ortho to an acetyl group, imparts a high degree of reactivity, making it an invaluable building

block in the synthesis of a wide array of complex molecules.[2] This guide provides a

comprehensive overview of its chemical and physical properties, detailed experimental

protocols for its synthesis and further application, and its role in the development of bioactive

molecules, particularly in the context of neurodegenerative diseases.

Chemical and Physical Properties
2'-Iodoacetophenone is typically a clear yellow liquid at room temperature.[3][4] Key

quantitative data for this compound are summarized in the table below for easy reference.
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Property Value Reference(s)

CAS Number 2142-70-3 [5]

Molecular Formula C₈H₇IO [5]

Molecular Weight 246.05 g/mol [5]

Appearance Clear yellow liquid [3][4]

Density 1.72 g/mL at 25 °C [4]

Boiling Point 139-140 °C at 12 mmHg [4]

Refractive Index (n20/D) 1.618 [4]

Flash Point 218 °F (103.3 °C) [4]

Solubility

Soluble in common organic

solvents like ethanol and ether;

practically insoluble in water.

[2]

Storage

Store in a dark place, sealed in

a dry environment at room

temperature. It is light-

sensitive.

[4]

Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2'-
Iodoacetophenone. Below is a summary of available spectral data.
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Spectroscopy Type Data Summary Reference(s)

¹H NMR

Predicted ¹H NMR (500 MHz,

CDCl₃) shows peaks at δ 7.96

(m, 1H), 7.48 (m, 1H), 7.43 (m,

1H), 7.14 (m, 1H), 2.63 (s, 3H).

[6]

¹³C NMR
Spectra are available for

viewing in chemical databases.
[7][8]

Infrared (IR)

ATR-IR spectra are available

for viewing in chemical

databases.

[7][8]

Mass Spectrometry (MS)

GC-MS data is available, with

major fragments observed at

m/z 231 and 246.

[7]

Experimental Protocols
Detailed methodologies for the synthesis and subsequent reaction of 2'-Iodoacetophenone
are provided below.

Protocol 1: Synthesis of 2'-Iodoacetophenone via
Diazotization of 2-Acetylaniline
This protocol describes a common and effective method for the preparation of 2'-
Iodoacetophenone.[3][9]

Materials:

2-Acetylaniline (aromatic amine)

p-Toluenesulfonic acid (p-TsOH)

Acetonitrile (CH₃CN)

Sodium nitrite (NaNO₂)
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Potassium iodide (KI)

Water (H₂O)

Sodium bicarbonate (NaHCO₃)

Sodium thiosulfate (Na₂S₂O₃)

Ethyl acetate (EtOAc)

Hexanes

Procedure:

To a solution of p-TsOH (22.80 g, 120 mmol) in CH₃CN (160 mL), add the aromatic amine

(40 mmol).

Cool the resulting amine salt suspension to 0-5 °C.

Sequentially add a solution of NaNO₂ (5.52 g, 80 mmol) in H₂O (12 mL) and a solution of KI

(16.6 g, 100 mmol) in H₂O (12 mL).

Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to ambient

temperature and continue stirring until all the amine has been consumed (monitor by TLC).

To the reaction mixture, add H₂O (700 mL), 1M NaHCO₃ until the pH is 9-10, and 2M

Na₂S₂O₃ (80 mL).

Extract the mixture with EtOAc.

Purify the crude product by column chromatography (hexanes:EtOAc, 9:1 v/v) to yield 2'-
iodoacetophenone as a yellow oil (94% yield).[3][9]

Protocol 2: Cobalt-Catalyzed Carbocyclization for the
Synthesis of Indenols
This protocol demonstrates the use of 2'-Iodoacetophenone as a starting material in a cobalt-

catalyzed reaction to form indenol derivatives, which are valuable structures in medicinal
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chemistry.[10]

Materials:

2'-Iodoacetophenone

Alkyne

Co(dppe)I₂ (Cobalt(II) catalyst)

Zinc powder (Zn)

Acetonitrile (CH₃CN)

Procedure:

In a reaction vessel, combine 2'-Iodoacetophenone, the desired alkyne, Co(dppe)I₂

catalyst, and Zn powder in acetonitrile.

Heat the reaction mixture to 80 °C.

The reaction proceeds to afford the corresponding indenol derivatives in moderate to

excellent yields with high regioselectivity.[10]

Applications in Drug Development
2'-Iodoacetophenone is a key precursor for a variety of molecules with potential

pharmacological benefits.[11] Its reactivity, particularly the presence of the iodine atom which

acts as a good leaving group, allows for its use in various cross-coupling reactions to build

more complex molecular architectures.[2]

Synthesis of Acetylcholinesterase and BACE-1
Inhibitors
A significant application of iodoacetophenone derivatives is in the synthesis of compounds

targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and

β-secretase (BACE-1).[12] Flavonol derivatives, synthesized from 2-hydroxy-5-

iodoacetophenone, have shown inhibitory effects on these enzymes.
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The general synthetic workflow and the subsequent biological impact are illustrated in the

diagrams below.
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Synthetic workflow from an iodoacetophenone derivative to bioactive flavonols.

The inhibition of BACE-1 is a key therapeutic strategy in Alzheimer's disease research. BACE-1

is an enzyme that cleaves the amyloid precursor protein (APP), leading to the formation of

amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the

brains of Alzheimer's patients.[11][13] By inhibiting BACE-1, the production of these neurotoxic

peptides can be reduced.[3]
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Inhibition of the amyloidogenic pathway by flavonol derivatives.

Quantitative data from enzyme inhibitory assays of flavonol derivatives show their potential as

therapeutic agents. For example, certain 7-chloro substituted flavonols have demonstrated

significant inhibitory effects against butyrylcholinesterase (BChE), with IC₅₀ values in the low

micromolar range.[2] Specifically, compounds 3h, 3e, and 3g showed IC₅₀ values of 5.72 µM,
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6.64 µM, and 7.69 µM, respectively.[2] Furthermore, some chalcone precursors also exhibited

potent inhibition of BACE-1, with compound 2j showing an IC₅₀ of 4.70 µM.[2]

Conclusion
2'-Iodoacetophenone is a cornerstone intermediate for chemists in both academic and

industrial settings. Its well-defined reactivity and commercial availability make it a valuable

starting material for the synthesis of a diverse range of organic compounds. The application of

its derivatives as enzyme inhibitors, particularly in the context of Alzheimer's disease, highlights

its importance in drug discovery and development. The experimental protocols and data

presented in this guide offer a solid foundation for researchers and scientists working with this

versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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